molecular formula C5H6ClN5O2 B15307998 2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]aceticacid

2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]aceticacid

Cat. No.: B15307998
M. Wt: 203.59 g/mol
InChI Key: YROOAWWJSOKLFW-UHFFFAOYSA-N
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Description

2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]acetic acid is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The structure of this compound features a triazine ring substituted with an amino group, a chlorine atom, and an aminoacetic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]acetic acid typically involves the nucleophilic substitution of cyanuric chlorideThe reaction conditions often involve the use of solvents such as dioxane or dichloroethane and bases like sodium carbonate to facilitate the substitution reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Mechanism of Action

The mechanism of action of 2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]acetic acid involves its interaction with specific molecular targets. The amino and chlorine substituents on the triazine ring allow it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The compound can also participate in hydrogen bonding and electrostatic interactions, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]acetic acid is unique due to its specific combination of amino, chlorine, and aminoacetic acid substituents. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN5O2/c6-3-9-4(7)11-5(10-3)8-1-2(12)13/h1H2,(H,12,13)(H3,7,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROOAWWJSOKLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NC1=NC(=NC(=N1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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